molecular formula C25H25N3O4 B11060184 3,4,5-trimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide

3,4,5-trimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11060184
M. Wt: 431.5 g/mol
InChI Key: SXDIOBPXUNFYTO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that features a benzimidazole core linked to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated trimethoxybenzene reacts with the benzimidazole derivative.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzimidazole derivative and the trimethoxyphenyl group using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: The compound can interfere with cell division by inhibiting tubulin polymerization, induce stress responses by inhibiting Hsp90, and affect redox balance by inhibiting TrxR.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural motifs.

Uniqueness

3,4,5-trimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific combination of a benzimidazole core and a trimethoxyphenyl group, which may confer distinct bioactivity and selectivity compared to other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-(1-phenylethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C25H25N3O4/c1-16(17-8-6-5-7-9-17)28-15-26-20-14-19(10-11-21(20)28)27-25(29)18-12-22(30-2)24(32-4)23(13-18)31-3/h5-16H,1-4H3,(H,27,29)

InChI Key

SXDIOBPXUNFYTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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